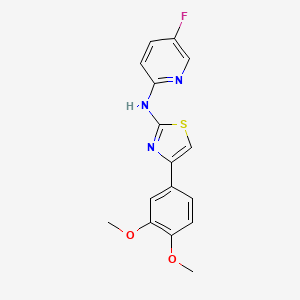![molecular formula C14H19NO B2431754 N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide CAS No. 2361656-33-7](/img/structure/B2431754.png)
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride ion channels and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide works by binding to and inhibiting chloride ion channels, which are responsible for regulating the movement of chloride ions across cell membranes. This inhibition leads to a decrease in chloride ion transport, which can have various effects on cellular processes. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to modulate other ion channels, such as the TRPV channels, which are involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide are diverse and depend on the specific cellular processes being studied. It has been shown to affect ion transport, cell signaling, and gene expression. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects and has potential as a therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide is its potency as an inhibitor of chloride ion channels. This makes it a useful tool for studying the role of these channels in various physiological processes. However, N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be dependent on the specific cell type being studied.
Future Directions
There are many potential future directions for the study of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide. One area of interest is its potential as a therapeutic agent for various diseases, including cystic fibrosis and cancer. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been shown to affect the Wnt/β-catenin pathway, which is involved in many cellular processes, and may have potential as a target for drug development. Additionally, the modulation of ion channels by N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide may have implications for the treatment of pain and other sensory disorders. Further research is needed to fully understand the potential of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide in these areas.
Synthesis Methods
The synthesis of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide involves the reaction of 3-isobutylphenylacetonitrile with propargyl bromide in the presence of a base. The resulting propargylamide is then treated with a palladium catalyst to form N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide. This method has been shown to be effective in producing high yields of N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide.
Scientific Research Applications
N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has been used in various scientific research applications, including the study of ion channels, cell signaling, and drug development. It has been shown to be a potent inhibitor of chloride ion channels, which play a crucial role in many physiological processes. N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide has also been used in the study of cell signaling pathways, such as the Wnt/β-catenin pathway, and has been shown to have potential as a therapeutic agent for various diseases, including cancer and cystic fibrosis.
properties
IUPAC Name |
N-[1-(3-propan-2-ylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-14(16)15-11(4)13-8-6-7-12(9-13)10(2)3/h5-11H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZMFLBHKONZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2431672.png)





![N-(2,4-difluorophenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2431684.png)

![7-benzyl-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2431689.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2431690.png)
![4,7,8-Trimethyl-2-prop-2-enyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431692.png)
![N-(3-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2431693.png)